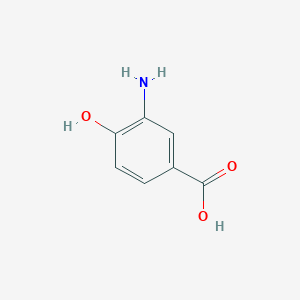

3-Amino-4-hydroxybenzoic acid

Description

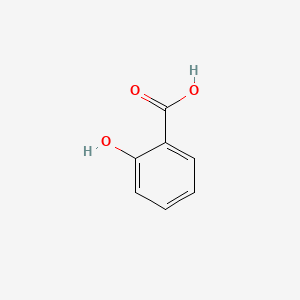

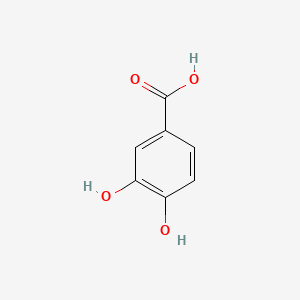

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBKRZAPGUCWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29692-06-6 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60166212 | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-72-8 | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1571-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N155ER48ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-4-hydroxybenzoic acid CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA), a significant molecule with diverse applications in chemical synthesis and biotechnology. This document details its chemical and physical properties, experimental protocols for its synthesis, key applications, and safety and handling information.

Chemical Identification and Properties

3-Amino-4-hydroxybenzoic acid is a monohydroxybenzoic acid, specifically 4-hydroxybenzoic acid with an amino substituent at the 3-position.[1][2] It is also recognized as an endogenous metabolite, having been identified in organisms like Streptomyces griseus.[2]

Table 1: Chemical Identifiers for 3-Amino-4-hydroxybenzoic Acid

| Identifier | Value |

| CAS Number | 1571-72-8[2][3][4] |

| Molecular Formula | C₇H₇NO₃[2][3] |

| IUPAC Name | 3-amino-4-hydroxybenzoic acid[2] |

| Synonyms | 4-Hydroxy-3-aminobenzoic acid, 3,4-AHBA[2][5] |

| EC Number | 216-390-2[4][5] |

| PubChem CID | 65083[2] |

| Beilstein/REAXYS | 972238[4][5] |

| SMILES | C1=CC(=C(C=C1C(=O)O)N)O[2][3] |

| InChIKey | MRBKRZAPGUCWOS-UHFFFAOYSA-N[4][6] |

Table 2: Physicochemical Properties of 3-Amino-4-hydroxybenzoic Acid

| Property | Value | Source(s) |

| Molecular Weight | 153.14 g/mol | [3][4] |

| Appearance | Gray to tan crystalline powder | [5][7] |

| Melting Point | 201-208 °C (decomposes) | [3][4][5] |

| Boiling Point | 347-388.8 °C (estimated) | [3][5] |

| Solubility | Very soluble in water. Soluble in other solvents. | [1][5][7] |

| pKa | 4.73 | [5] |

| UV Absorption (λmax) | 308 nm (in H₂O at pH 11) | [1] |

Synthesis and Experimental Protocols

3-Amino-4-hydroxybenzoic acid can be synthesized through various chemical and biological routes. A common laboratory-scale chemical synthesis involves the reduction of 4-hydroxy-3-nitrobenzoic acid.

Chemical Synthesis via Reduction of 4-Hydroxy-3-nitrobenzoic Acid

This protocol details the reduction of a nitro group to an amine using tin(II) chloride in an acidic medium.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, sequentially add tin(II) chloride (SnCl₂; 1.09 mmol), 12 N hydrochloric acid (HCl; 1.5 mL), and 4-hydroxy-3-nitrobenzoic acid (0.55 mmol) at 0 °C.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1 hour.

-

pH Adjustment & Precipitation: After the reaction is complete, add water to the mixture. Adjust the pH to 1 using a 2 N sodium hydroxide (B78521) (NaOH) solution. This will cause a precipitate to form.

-

Filtration and Washing: Collect the precipitate by filtration and wash it with distilled water.

-

Workup: Concentrate the filtrate under vacuum. Add methanol (B129727) to the resulting residue, which may form another precipitate. Filter this solid, and re-concentrate the filtrate in vacuo.

-

Purification: Purify the final residue using silica (B1680970) gel column chromatography. Elute with a solvent system of dichloromethane (B109758) and methanol (5:1, v/v) to yield 3-amino-4-hydroxybenzoic acid as a brown solid.[8]

A diagram of this experimental workflow is provided below.

Other reported synthesis methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[9][10]

Biological Synthesis Pathway

Recent research in metabolic engineering has enabled the microbial production of 3,4-AHBA from glucose. This biosynthetic pathway has been established in recombinant Corynebacterium glutamicum by introducing two key enzymes, GriH and GriI, from Streptomyces griseus.[4]

The pathway diverges from central carbon metabolism. Dihydroxyacetone phosphate (B84403) (DHAP) from glycolysis and L-aspartate-4-semialdehyde from the aspartate metabolic pathway serve as precursors.[4] These are converted into 3,4-AHBA in a two-step enzymatic reaction. This bio-based production is of significant interest for creating sustainable precursors for advanced materials.[4]

Applications in Research and Development

3-Amino-4-hydroxybenzoic acid is a versatile building block and compound with several key applications.

-

Polymer Chemistry : It is a crucial monomer for the synthesis of high-performance AB polybenzoxazole (PBO) ordered polymers.[11] These materials are known for their exceptional thermal stability and mechanical strength.[7]

-

Pharmaceutical Synthesis : The molecule serves as an important intermediate in the synthesis of various pharmaceutical compounds, including coumarin (B35378) derivatives, which have broad applications in biochemistry and pharmacology.[3]

-

MALDI Mass Spectrometry : It has been used as a specific matrix for the Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of carbohydrates.[1]

-

Biochemical Research : As a metabolite and chemical probe, it is used in studies to advance drug discovery and understand biological processes. One study noted its potential as an antimicrobial agent against HIV.

Safety and Handling

3-Amino-4-hydroxybenzoic acid is classified as hazardous. Appropriate safety precautions must be observed during its handling and storage.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |

| STOT, Single Exposure | H335 | May cause respiratory irritation[2] |

Handling and Storage Recommendations:

-

Handling : Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas.[5] Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator.[4][5]

-

Storage : Store in a cool, dry, dark place in a tightly sealed container.[3][5][7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5] The material may be light and air-sensitive.

-

First Aid : In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5] If ingested, get medical aid.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 8. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 9. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 | FA33832 [biosynth.com]

- 10. Human Metabolome Database: Showing metabocard for 3-Amino-4-hydroxybenzoic acid (HMDB0304941) [hmdb.ca]

- 11. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid: From Molecular Structure to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA), a molecule of growing interest in various scientific and industrial fields. This document details its fundamental chemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

3-Amino-4-hydroxybenzoic acid is an aromatic organic compound with the chemical formula C₇H₇NO₃. It is a derivative of benzoic acid with both an amino (-NH₂) and a hydroxyl (-OH) group attached to the benzene (B151609) ring.

The key quantitative data for 3-Amino-4-hydroxybenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][3][4][5] |

| IUPAC Name | 3-amino-4-hydroxybenzoic acid | [3] |

| CAS Number | 1571-72-8 | [4][5] |

| Melting Point | Approx. 208 °C (with decomposition) | [4][5][6] |

| SMILES | C1=CC(=C(C=C1C(=O)O)N)O | [3] |

| InChI Key | MRBKRZAPGUCWOS-UHFFFAOYSA-N | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to 3-Amino-4-hydroxybenzoic acid, including its chemical synthesis and use as a matrix in mass spectrometry.

Chemical Synthesis of 3-Amino-4-hydroxybenzoic acid

A common method for the synthesis of 3-Amino-4-hydroxybenzoic acid involves the reduction of 4-hydroxy-3-nitrobenzoic acid.

Protocol: Reduction of 4-hydroxy-3-nitrobenzoic acid

-

Reaction Setup: In a reaction vessel, suspend 4-hydroxy-3-nitrobenzoic acid in a suitable solvent, such as a mixture of water and ethanol (B145695).

-

Reduction: Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction is typically carried out at an elevated temperature, such as reflux, for a sufficient time to ensure complete reduction of the nitro group.

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture and carefully neutralize it with a base, such as sodium hydroxide (B78521) or sodium carbonate, to precipitate the 3-Amino-4-hydroxybenzoic acid.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water to remove residual salts, and can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield a pure product.

Alternative Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve 4-hydroxy-3-nitrobenzoic acid in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).

-

Hydrogenation: The vessel is then placed under a hydrogen atmosphere and agitated at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.

Below is a DOT script for a Graphviz diagram illustrating the general synthesis workflow.

Use as a MALDI Matrix

3-Amino-4-hydroxybenzoic acid can be used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of carbohydrates.

Protocol: MALDI Sample Preparation with 3-Amino-4-hydroxybenzoic acid Matrix

-

Matrix Solution Preparation: Prepare a saturated solution of 3-Amino-4-hydroxybenzoic acid in a suitable solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with a small amount of trifluoroacetic acid (TFA, 0.1%).

-

Analyte Solution Preparation: Dissolve the analyte (e.g., carbohydrate sample) in a compatible solvent at an appropriate concentration (typically in the picomole to femtomole per microliter range).

-

Sample Spotting (Dried-Droplet Method): a. Mix the matrix solution and the analyte solution in a specific ratio (e.g., 1:1 v/v). b. Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate. c. Allow the droplet to air-dry completely at room temperature, which results in the co-crystallization of the matrix and analyte.

-

Analysis: The target plate is then introduced into the MALDI mass spectrometer for analysis.

Biological Activity and Applications

3-Amino-4-hydroxybenzoic acid exhibits a range of biological activities and is utilized in various applications, from a building block for advanced materials to a molecule with potential therapeutic properties.

Enzyme Inhibition

Recent studies have shown that 3-Amino-4-hydroxybenzoic acid acts as a substrate and an inhibitor of mushroom tyrosinase.[7] It has been demonstrated to be a more potent inhibitor of the monophenolase activity of tyrosinase compared to its isomer, 4-amino-3-hydroxybenzoic acid.[7] This suggests a specific interaction with the enzyme's active site and points towards a potential mechanism of action for its biological effects.

Antimicrobial and Antiviral Activity

There are reports suggesting that 3-Amino-4-hydroxybenzoic acid possesses anti-HIV properties. While the precise mechanism has not been fully elucidated, it is proposed to have an enzyme inhibitory effect.

Biosynthesis and Metabolic Pathways

In the bacterium Streptomyces griseus, 3-Amino-4-hydroxybenzoic acid is a known secondary metabolite. Its biosynthesis involves a unique pathway that utilizes precursors from primary metabolism. The key enzymes involved are GriH and GriI. This biosynthetic pathway has been successfully transferred to other microorganisms, such as Corynebacterium glutamicum, for the bio-based production of this compound.

The following DOT script visualizes the biosynthetic pathway of 3-Amino-4-hydroxybenzoic acid in recombinant Corynebacterium glutamicum.

Building Block for Synthesis

3-Amino-4-hydroxybenzoic acid serves as a versatile building block in organic synthesis for various applications:

-

Polybenzoxazoles (PBOs): It is a key monomer in the production of high-performance polymers like polybenzoxazoles, which are known for their exceptional thermal stability and mechanical strength.

-

Coumarin (B35378) Derivatives: It is used in the synthesis of coumarin derivatives, which are a class of compounds with significant applications in biochemistry and pharmacology.[1]

-

Local Anesthetics: The methyl ester of 3-Amino-4-hydroxybenzoic acid, known as orthocaine, has been used as a local anesthetic.[8]

Conclusion

3-Amino-4-hydroxybenzoic acid is a multifaceted molecule with a well-defined chemical structure and a growing list of applications. Its role as a bio-based monomer, a MALDI matrix, and a compound with intriguing biological activities, including enzyme inhibition, makes it a subject of considerable interest for further research and development. This guide provides a foundational understanding of its key technical aspects, serving as a valuable resource for scientists and professionals exploring its potential in their respective fields.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Amino-4-hydroxybenzoic acid (HMDB0304941) [hmdb.ca]

- 2. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 | FA33832 [biosynth.com]

- 3. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Amino-4-hydroxybenzoic acid 97 1571-72-8 [sigmaaldrich.com]

- 6. 3-Amino-4-Hydroxybenzoic Acid [chembk.com]

- 7. 4-Amino-3-hydroxybenzoic acid | CAS:2374-03-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

synthesis of 3-Amino-4-hydroxybenzoic acid from 4-hydroxy-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Amino-4-hydroxybenzoic acid from its precursor, 4-hydroxy-3-nitrobenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutically active compounds and advanced polymers. This document provides a comprehensive overview of the common synthetic routes, detailed experimental protocols, and a comparative analysis of different methodologies.

Overview of the Synthesis

The primary transformation in the synthesis of 3-Amino-4-hydroxybenzoic acid from 4-hydroxy-3-nitrobenzoic acid is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reaction is a cornerstone of organic synthesis and can be achieved through various methods, most notably by using metal-acid combinations or catalytic hydrogenation. The choice of method often depends on factors such as scale, desired purity, and available resources.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the most common methods used for the synthesis of 3-Amino-4-hydroxybenzoic acid.

| Method | Reducing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Method A | Tin(II) chloride (SnCl₂) | - | Hydrochloric acid (HCl) | 0 to Reflux | 1 hour | 98 | >95 | [1] |

| Method B | Hydrogen gas (H₂) | 5% Palladium on carbon (Pd/C) | Water | 95 | 4 hours | 90 | >99 | [2] |

| Method C | Aluminum metal (Al) | - | Aqueous solution | 95 | 9.5 hours | 91 | Not specified | [3] |

| Method D | Hydrazine hydrate | Raney-Ni, iron powder, or iron salt-carbon | Methanol (B129727) or Ethanol | 40-110 | Not specified | High | Not specified | [4] |

Experimental Protocols

Method A: Reduction with Tin(II) Chloride

This method is a classic and effective way to reduce aromatic nitro compounds.

Materials:

-

4-hydroxy-3-nitrobenzoic acid

-

Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric acid (12 N)

-

Sodium hydroxide (B78521) (NaOH) solution (2 N)

-

Distilled water

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (100 mg, 0.55 mmol).[1]

-

Cool the flask to 0 °C in an ice bath.

-

Sequentially add tin(II) chloride (207 mg, 1.09 mmol) and 12 N hydrochloric acid (1.5 mL).[1]

-

Heat the reaction mixture to reflux and maintain for 1 hour.[1]

-

After the reaction is complete, cool the mixture and add water.

-

Adjust the pH of the solution to 1 with a 2 N sodium hydroxide solution.[1]

-

Collect the resulting precipitate by filtration and wash it with distilled water.

-

Concentrate the filtrate under vacuum.

-

Add methanol to the residue to precipitate any remaining inorganic salts and filter again.

-

Concentrate the filtrate under vacuum.

-

Purify the final residue by silica gel column chromatography using a mixture of dichloromethane and methanol (5:1, v/v) as the eluent to obtain 3-amino-4-hydroxybenzoic acid.[1]

Method B: Catalytic Hydrogenation

This method is considered a "green" alternative as it avoids the use of stoichiometric amounts of metal reductants.[5]

Materials:

-

4-hydroxy-3-nitrobenzoic acid

-

5% Palladium on carbon (Pd/C) catalyst

-

Concentrated Hydrochloric acid

-

Distilled water

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

Procedure:

-

To a 5-liter, 3-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.[2]

-

Heat the reaction mixture to 95° C with vigorous stirring.[2]

-

Pass hydrogen gas into the reaction mixture.

-

Upon completion of the reaction, cool the mixture to room temperature under a nitrogen gas atmosphere.[2]

-

Recover the catalyst by filtration.

-

The product, 3-amino-4-hydroxybenzoic acid hydrochloride, will precipitate from the solution. Isolate the product by filtration.[2]

-

The isolated product can be further purified by recrystallization.

Physicochemical Properties

| Property | 4-hydroxy-3-nitrobenzoic acid | 3-Amino-4-hydroxybenzoic acid |

| Molecular Formula | C₇H₅NO₅[6][7] | C₇H₇NO₃ |

| Molecular Weight | 183.12 g/mol [6][7][8] | 153.14 g/mol [9] |

| Appearance | Yellow to light brown powder[10] | White to off-white crystalline powder[9] |

| Melting Point | 183-186 °C[8][10] | Approximately 208 °C (with decomposition)[9] |

| Solubility | Soluble in various solvents[9] | Soluble in various solvents[9] |

| CAS Number | 616-82-0[6][7][8] | 1571-72-8 |

Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of 3-Amino-4-hydroxybenzoic acid.

Caption: Chemical transformation from 4-hydroxy-3-nitrobenzoic acid.

Caption: General experimental workflow for the synthesis.

Applications in Drug Development

3-Amino-4-hydroxybenzoic acid is a valuable building block in the pharmaceutical industry. Its bifunctional nature, containing both an amine and a carboxylic acid group, allows for its incorporation into a wide range of complex molecules. It is a key intermediate in the synthesis of certain anti-inflammatory drugs, antimicrobial agents, and other therapeutic compounds. Furthermore, it is utilized in the production of high-performance polymers like polybenzoxazoles, which have applications in aerospace and electronics due to their exceptional thermal stability.[3] The purity of 3-Amino-4-hydroxybenzoic acid is crucial, as impurities can hinder the formation of high molecular weight polymers.[3]

References

- 1. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. data.epo.org [data.epo.org]

- 3. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]

- 4. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 5. almacgroup.com [almacgroup.com]

- 6. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 4-羟基-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Hydroxy-3-nitrobenzoic acid | 616-82-0 [chemicalbook.com]

The Solubility Profile of 3-Amino-4-hydroxybenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4-hydroxybenzoic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide presents existing qualitative and specific quantitative data for the target compound. To offer a valuable comparative context for researchers, solubility data for the structurally related compounds, 4-hydroxybenzoic acid and 3-aminobenzoic acid, are also included. Furthermore, a detailed experimental protocol for determining thermodynamic solubility using the widely accepted shake-flask method is provided, empowering researchers to ascertain solubility in their specific solvent systems. This guide also features visualizations of the experimental workflow and the key factors influencing the solubility of 3-Amino-4-hydroxybenzoic acid, aiming to support research and development activities involving this compound.

Introduction to 3-Amino-4-hydroxybenzoic Acid

Solubility Data of 3-Amino-4-hydroxybenzoic Acid

While comprehensive quantitative data is limited, some qualitative and specific quantitative solubility information for 3-Amino-4-hydroxybenzoic acid has been reported.

Table 1: Reported Solubility of 3-Amino-4-hydroxybenzoic Acid

| Solvent System | Solubility | Remarks |

| Water | Very soluble[1] | Qualitative assessment. |

| General Organic Solvents | Soluble[2][3] | General qualitative assessment. |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (653.00 mM)[4] | Requires sonication; hygroscopic nature of DMSO can impact solubility[4]. |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (16.32 mM)[4] | Co-solvent system for in vivo studies; clear solution obtained[4]. |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.32 mM)[4] | Co-solvent system for in vivo studies; clear solution obtained[4]. |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (16.32 mM)[4] | Co-solvent system for in vivo studies; clear solution obtained[4]. |

Comparative Solubility Data of Structurally Related Compounds

To provide a useful reference for estimating the potential solubility of 3-Amino-4-hydroxybenzoic acid, this section summarizes the solubility data for two structurally similar compounds: 4-hydroxybenzoic acid and 3-aminobenzoic acid.

Disclaimer: The following data is for structurally related compounds and should be used as a reference to estimate the potential solubility of 3-Amino-4-hydroxybenzoic acid. Experimental determination of the solubility of the target compound is highly recommended.

Table 2: Solubility of 4-Hydroxybenzoic Acid

| Solvent | Solubility | Temperature (°C) |

| Water | 5 g/L | 20 |

| Ethanol | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

| Ether | Soluble | Not Specified |

| Chloroform | Slightly soluble | Not Specified |

| Carbon Disulfide | Practically insoluble | Not Specified |

Table 3: Solubility of 3-Aminobenzoic Acid

| Solvent | Solubility | Temperature (°C) |

| Water | 5.9 g/L | 15 |

| Acetone | Soluble | Not Specified |

| Boiling Water | Soluble | 100 |

| Hot Alcohol | Soluble | Not Specified |

| Hot Chloroform | Soluble | Not Specified |

| Ether | Soluble | Not Specified |

| Benzene (B151609) | Insoluble | Not Specified |

| Gasoline | Insoluble | Not Specified |

Experimental Protocol for Solubility Determination

This section outlines a detailed protocol for determining the thermodynamic solubility of 3-Amino-4-hydroxybenzoic acid using the widely accepted shake-flask method.

Principle

The shake-flask method involves equilibrating an excess amount of a solid compound with a specific solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials and Equipment

-

3-Amino-4-hydroxybenzoic acid (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Experimental Procedure

-

Preparation of Solvents: Prepare the desired organic solvents. If required for HPLC analysis, degas the solvents.

-

Sample Preparation: Add an excess amount of solid 3-Amino-4-hydroxybenzoic acid to several glass vials. A visible excess of the solid should remain.

-

Equilibration: Add a known volume of the selected solvent to each vial. Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed for a predetermined duration (e.g., 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 3-Amino-4-hydroxybenzoic acid in the diluted solution using a validated HPLC-UV method.

-

Calculation: Calculate the solubility of the compound based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

Factors Influencing Solubility

The solubility of 3-Amino-4-hydroxybenzoic acid is influenced by a combination of factors related to both the solute and the solvent, as well as the experimental conditions.

Molecular Structure

-

Polar Functional Groups: The amino (-NH2) and hydroxyl (-OH) groups can participate in hydrogen bonding with polar solvents, enhancing solubility.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in less polar organic solvents.

-

Carboxylic Acid Group: The -COOH group can act as both a hydrogen bond donor and acceptor, and its ionization state is pH-dependent.

Solvent Properties

-

Polarity: Polar solvents are generally better at solvating polar molecules. The principle of "like dissolves like" is a key determinant of solubility.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will interact more strongly with 3-Amino-4-hydroxybenzoic acid.

External Factors

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

-

pH: In aqueous or protic organic solvents, the pH can affect the ionization state of the amino and carboxylic acid groups, which in turn significantly impacts solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Logical Relationship of Factors Affecting Solubility

Conclusion

This technical guide has summarized the currently available solubility data for 3-Amino-4-hydroxybenzoic acid and provided context through data on structurally similar compounds. While comprehensive quantitative data in a wide array of organic solvents is sparse, the provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine solubility in their specific systems of interest. The visualizations of the experimental workflow and the factors influencing solubility serve as practical tools to guide experimental design and interpretation. It is anticipated that this guide will be a valuable resource for scientists and professionals in drug development and other research fields who are working with 3-Amino-4-hydroxybenzoic acid.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Amino-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-amino-4-hydroxybenzoic acid, a key intermediate in the biosynthesis of various natural products and a valuable building block in medicinal chemistry. The following sections detail the spectral data, interpretation, and standardized experimental protocols for acquiring high-quality NMR spectra for this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of 3-amino-4-hydroxybenzoic acid displays distinct signals corresponding to the aromatic protons and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts (δ) are influenced by the electronic effects of these substituents on the benzene (B151609) ring. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups cause an upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to them. Conversely, the electron-withdrawing carboxylic acid (-COOH) group has a deshielding effect.

The aromatic region is expected to show an ABX spin system, though it may appear as a set of a doublet, a doublet of doublets, and a singlet depending on the solvent and the magnetic field strength. The protons of the -NH₂, -OH, and -COOH groups are exchangeable and may appear as broad singlets; their chemical shifts can vary significantly with concentration, temperature, and solvent.[1]

Table 1: ¹H NMR Chemical Shift Assignments for 3-Amino-4-hydroxybenzoic Acid

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | ~7.3 | d | ~2.0 |

| H-5 | ~6.8 | d | ~8.3 |

| H-6 | ~7.2 | dd | ~8.3, ~2.0 |

| -NH₂ | Broad singlet | s (broad) | N/A |

| -OH | Broad singlet | s (broad) | N/A |

| -COOH | Broad singlet | s (broad) | N/A |

Note: The exact chemical shifts can vary based on the solvent used. The data presented is a representative compilation from spectral databases.[2][3]

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum of 3-amino-4-hydroxybenzoic acid is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The low natural abundance (1.1%) and weaker magnetic moment of the ¹³C nucleus mean that signal acquisition typically requires a larger sample quantity or more scans compared to ¹H NMR.[4] The chemical shifts are spread over a wider range (0-200 ppm), which often allows for the clear resolution of each unique carbon signal.[4][5]

The assignments are based on the substituent effects. The carbon bearing the hydroxyl group (C-4) is significantly deshielded and appears downfield. The carbon of the carboxylic acid group (C=O) will be the most downfield signal. Carbons ortho and para to the electron-donating -NH₂ and -OH groups will be shielded (shifted upfield).

Table 2: ¹³C NMR Chemical Shift Assignments for 3-Amino-4-hydroxybenzoic Acid

| Carbon Position | Chemical Shift (δ) ppm |

| C-1 | ~122 |

| C-2 | ~118 |

| C-3 | ~138 |

| C-4 | ~150 |

| C-5 | ~115 |

| C-6 | ~124 |

| -COOH | ~170 |

Note: The exact chemical shifts can vary based on the solvent used. The data presented is a representative compilation from spectral databases.[6]

Logical Relationship Diagram: Structure and NMR Signals

The following diagram illustrates the correlation between the molecular structure of 3-amino-4-hydroxybenzoic acid and its characteristic NMR spectral regions.

Caption: Correlation of molecular structure to NMR spectral regions.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and high-quality NMR data.

Sample Preparation

-

Quantity: For ¹H NMR, weigh 5-25 mg of 3-amino-4-hydroxybenzoic acid.[7] For ¹³C NMR, a higher concentration is preferable; use as much material as will readily dissolve in the chosen solvent volume, typically aiming for 0.2 to 0.3 millimoles.[7]

-

Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). The volume of solvent for standard 5 mm NMR tubes is typically 0.55 to 0.7 mL.[7] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[8]

-

Filtration: Dissolve the sample completely in the deuterated solvent. To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry NMR tube.[7]

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard to reference the chemical shifts to 0 ppm.[9] In modern spectrometers, the solvent signal can also be used as a secondary reference.[10]

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is standard.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally appropriate for most organic molecules.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to provide a spectrum with singlets for each carbon.

-

Number of Scans (ns): Due to the lower sensitivity of ¹³C, more scans are required. This can range from several hundred to several thousand depending on the sample concentration.[4]

-

Relaxation Delay (d1): A delay of 2 seconds is a common starting point. For quantitative analysis, longer delays may be necessary.[5]

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width (sw): A wide spectral width of 0 to 220 ppm is used to ensure all carbon signals are captured.[4]

After acquisition, the Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. The chemical shifts are then referenced to the internal standard or the residual solvent peak.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. 3-Amino-4-hydroxybenzoic acid(1571-72-8) 1H NMR [m.chemicalbook.com]

- 3. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Amino-4-hydroxybenzoic acid(1571-72-8) 13C NMR [m.chemicalbook.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

Spectroscopic Analysis of 3-Amino-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) data for 3-Amino-4-hydroxybenzoic acid (3,4-AHBA). It includes key spectral data, detailed experimental protocols for sample analysis, and a visual representation of the analytical workflow. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the characterization and analysis of this compound.

Spectroscopic Data

The following sections present the characteristic FTIR absorption bands and mass spectrometry fragmentation data for 3-Amino-4-hydroxybenzoic acid.

FTIR Spectroscopy Data

The FTIR spectrum of 3-Amino-4-hydroxybenzoic acid reveals the presence of its key functional groups. The data presented below is a compilation of expected absorption ranges for the functional moieties within the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Strong, Very Broad |

| 3500-3300 | O-H (Phenol) | Stretching | Strong, Broad |

| 3400-3200 | N-H (Amine) | Stretching | Medium |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| ~1700-1680 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1600-1585 | C=C (Aromatic Ring) | Stretching | Medium |

| 1500-1400 | C=C (Aromatic Ring) | Stretching | Medium |

| ~1300 | C-O (Carboxylic Acid/Phenol) | Stretching | Strong |

| ~1250 | C-N (Amine) | Stretching | Medium |

Mass Spectrometry Data

Mass spectrometry of 3-Amino-4-hydroxybenzoic acid provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. The compound has a molecular formula of C₇H₇NO₃ and a molecular weight of approximately 153.14 g/mol .[1]

| m/z Ratio | Ion | Description |

| 153 | [M]⁺ | Molecular Ion |

| 136 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 108 | [M-COOH]⁺ | Loss of the carboxyl group |

Note: The fragmentation pattern of aromatic carboxylic acids can be complex. The loss of a hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]) are common fragmentation pathways.[2]

Experimental Protocols

The following protocols outline standard procedures for the analysis of a solid sample like 3-Amino-4-hydroxybenzoic acid using FTIR spectroscopy and mass spectrometry.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This method is a common technique for obtaining high-quality infrared spectra of solid samples.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the 3-Amino-4-hydroxybenzoic acid sample.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[3]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric and instrumental variations.

-

Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of polar organic molecules like 3-Amino-4-hydroxybenzoic acid.

-

Sample Preparation:

-

Prepare a dilute solution of 3-Amino-4-hydroxybenzoic acid in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water. The mobile phase for LC-MS analysis of this compound may contain acetonitrile, water, and an acid like formic acid for MS compatibility.[4]

-

-

Chromatographic Separation:

-

Inject the sample solution into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Develop a gradient elution method to achieve separation of the analyte from any impurities.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

-

The ESI source generates gas-phase ions of the analyte.

-

The mass spectrometer is typically operated in both positive and negative ion modes to obtain comprehensive data.

-

Acquire full scan mass spectra to determine the molecular weight of the parent compound and tandem mass spectra (MS/MS) to elucidate its fragmentation pattern.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of 3-Amino-4-hydroxybenzoic acid using both FTIR and Mass Spectrometry.

Caption: Analytical workflow for 3-Amino-4-hydroxybenzoic acid.

References

- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Amino-4-hydroxybenzoic acid(1571-72-8) IR Spectrum [chemicalbook.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

The Biological Versatility of 3-Amino-4-hydroxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxybenzoic acid, a simple phenolic compound, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of various 3-Amino-4-hydroxybenzoic acid derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The strategic modification of the core structure, often through the formation of esters, Schiff bases, and other analogues, has been shown to significantly enhance their therapeutic potential.

Synthesis of 3-Amino-4-hydroxybenzoic Acid and Its Derivatives

The synthesis of 3-Amino-4-hydroxybenzoic acid and its derivatives typically involves multi-step chemical reactions. A common route to the parent compound involves the nitration of a p-substituted benzoic acid, followed by nucleophilic substitution and subsequent reduction of the nitro group. Further derivatization, such as the formation of Schiff bases, is a key strategy to expand the chemical space and biological activity of this scaffold.

Experimental Protocol: Synthesis of a 3-Amino-4-hydroxybenzoic Acid Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of a Schiff base derivative from 3-Amino-4-hydroxybenzoic acid and a substituted aldehyde.

Materials:

-

3-Amino-4-hydroxybenzoic acid

-

Substituted aldehyde (e.g., 3-Hydroxybenzaldehyde)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 0.01 mol of 3-Amino-4-hydroxybenzoic acid in ethanol in a round-bottom flask.

-

Add 0.01 mol of the selected substituted aldehyde to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 8 hours at 60°C with constant stirring[1].

-

Cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base product.

-

Filter the precipitate and wash it several times with cold ethanol to remove unreacted starting materials.

-

Dry the purified Schiff base product.

-

Characterize the final product using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.

Biological Activities and Quantitative Data

Derivatives of 3-Amino-4-hydroxybenzoic acid have demonstrated a wide array of biological activities. The following sections summarize the key findings and present quantitative data in tabular format for ease of comparison.

Antimicrobial Activity

Schiff base derivatives of 3-Amino-4-hydroxybenzoic acid have shown significant promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cellular processes[2].

| Derivative Type | Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Schiff Base | (E)-4-amino-3-((3,5-di-iodide-2-hydroxybenzylidene)amino) benzoic acid (SB-5) | Clostridioides difficile | 0.1 (µM) | [2] |

| Schiff Base | (E)-4-amino-3-((3,5-di-iodide-2-hydroxybenzylidene)amino) benzoic acid (SB-5) | Blautia coccoides | 0.01 (µM) | [2] |

| p-Hydroxybenzoic acid derivative | PG-A | Staphylococcus aureus | 50 | [3] |

| p-Hydroxybenzoic acid derivative | PG-A | Methicillin-resistant Staphylococcus haemolyticus (MRSH) | 50 | [3] |

| p-Hydroxybenzoic acid derivative | 5pHSA | Escherichia coli | 100 | [3] |

| Dihydroxybenzoic acid | 2,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2000 | [4] |

| Dihydroxybenzoic acid | 3,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2000 | [4] |

Anticancer Activity

The anticancer potential of 3-Amino-4-hydroxybenzoic acid derivatives has been evaluated against various cancer cell lines. The cytotoxic effects are often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

| Derivative Type | Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazide-hydrazone | Compound 7a | MCF-7 (Breast) | 7.52 ± 0.32 | [5] |

| Hydrazide-hydrazone | Compound 7a | PC-3 (Prostate) | 10.19 ± 0.52 | [5] |

| Thiazole | Compound 7c | Not Specified | < 100 (µg/mL) | [6] |

| Thiazole | Compound 9c | Not Specified | < 100 (µg/mL) | [6] |

| Thiazole | Compound 11d | Not Specified | < 100 (µg/mL) | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is a common method used to quantify nitrite (B80452), a stable product of NO, in cell culture supernatants.

| Derivative Type | Compound/Derivative | Assay | IC₅₀ | Reference |

| Monoterpene | (S)-(+)-carvone | LPS-induced NO production in RAW 264.7 cells | Not explicitly stated, but identified as most potent | [7] |

| n-hexane extract | Conyza canadensis | NO inhibition | 17.69 µg/mL | [8] |

| Chloroform extract | Conyza canadensis | NO inhibition | 17.69 µg/mL | [8] |

Antioxidant Activity

Many phenolic compounds, including derivatives of 3-Amino-4-hydroxybenzoic acid, exhibit antioxidant activity by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging capacity of compounds.

| Derivative Type | Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| Thiazolidinone | TZD 5 | DPPH scavenging | 27.50 | [9] |

| Thiazolidinone | TZD 3 | DPPH scavenging | 28.00 | [9] |

| Hydroxybenzoic acid | 3,5-dihydroxy benzoic acid | DPPH scavenging | Lower than other tested hydroxybenzoic acids | [10] |

| Hydroxybenzoic acid | Gentisic acid | DPPH scavenging | Lower than 3,4-dihydroxybenzoic acid | [10] |

Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for the reliable evaluation of the biological activities of novel compounds.

MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells[6][11].

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours[1].

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the purple formazan crystals[6].

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

Principle: This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant using the Griess reagent[12]. A reduction in nitrite levels in stimulated macrophages indicates an anti-inflammatory effect.

Protocol:

-

Cell Culture and Seeding: Culture macrophage cells (e.g., RAW 264.7) and seed them in a 96-well plate at an appropriate density. Allow the cells to adhere overnight.

-

Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours[12].

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)[12].

-

Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 550 nm using a microplate reader[8][13].

-

Quantification and Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological effects of 3-Amino-4-hydroxybenzoic acid derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory Signaling: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation[14]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2[2]. Some 4-hydroxybenzoic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the production of inflammatory mediators.

Caption: Canonical NF-κB signaling pathway and potential inhibition by 3-Amino-4-hydroxybenzoic acid derivatives.

Experimental Workflow

The development and evaluation of novel 3-Amino-4-hydroxybenzoic acid derivatives follow a structured workflow, from initial synthesis to comprehensive biological testing.

Caption: A generalized experimental workflow for the development of 3-Amino-4-hydroxybenzoic acid derivatives.

Conclusion and Future Directions

Derivatives of 3-Amino-4-hydroxybenzoic acid represent a promising class of compounds with diverse and potent biological activities. The ease of their synthesis and the tunability of their structure make them attractive candidates for further investigation in drug discovery programs. Future research should focus on elucidating the structure-activity relationships (SAR) to design more potent and selective derivatives. Additionally, in vivo studies are necessary to validate the therapeutic potential of the most promising compounds and to assess their pharmacokinetic and toxicological profiles. The continued exploration of this chemical scaffold holds significant promise for the development of new treatments for a range of diseases.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. benchchem.com [benchchem.com]

- 6. 3-Amino-4-hydroxybenzoic acid 97 1571-72-8 [sigmaaldrich.com]

- 7. dovepress.com [dovepress.com]

- 8. 3-Amino-4-hydroxybenzenearsonous acid; derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

3-Amino-4-hydroxybenzoic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a versatile aromatic compound that serves as a crucial building block in various fields of organic synthesis. Its unique trifunctional nature, possessing amino, hydroxyl, and carboxylic acid groups on a benzene (B151609) ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of 3-Amino-4-hydroxybenzoic acid, with a focus on its role in the development of high-performance polymers and pharmaceutically relevant molecules.

Physicochemical Properties

3-Amino-4-hydroxybenzoic acid is typically a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | Approx. 208 °C (with decomposition) | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in various solvents | [2] |

| CAS Number | 1571-72-8 | [3] |

| IUPAC Name | 3-amino-4-hydroxybenzoic acid | [1] |

| Synonyms | 3,4-AHBA, cheetan | [1] |

Synthesis of 3-Amino-4-hydroxybenzoic Acid

The most common and well-established methods for the synthesis of 3-Amino-4-hydroxybenzoic acid involve the reduction of a nitro-substituted precursor. The two primary starting materials for these synthetic routes are 4-hydroxy-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid.

Synthesis via Reduction of 4-hydroxy-3-nitrobenzoic acid

A widely used laboratory-scale synthesis involves the reduction of the nitro group of 4-hydroxy-3-nitrobenzoic acid using a reducing agent such as tin(II) chloride in an acidic medium.

Experimental Protocol: Reduction of 4-hydroxy-3-nitrobenzoic acid [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq).

-

Addition of Reagents: Add tin(II) chloride (approx. 2.0 eq) and concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture and adjust the pH to approximately 1 with a sodium hydroxide (B78521) solution.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to yield 3-Amino-4-hydroxybenzoic acid.

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 4-hydroxy-3-nitrobenzoic acid | SnCl₂, HCl | Reflux, 1-2 h | ~98% | >97% | [4] |

Synthesis from 4-chloro-3-nitrobenzoic acid

An alternative industrial-scale synthesis starts from the more readily available 4-chloro-3-nitrobenzoic acid. This multi-step process involves a nucleophilic aromatic substitution followed by the reduction of the nitro group.[5]

Experimental Protocol: Synthesis from 4-chloro-3-nitrobenzoic acid [6]

Step 1: Hydroxylation of 4-chloro-3-nitrobenzoic acid

-

Reaction Setup: In a suitable reactor, dissolve 4-chloro-3-nitrobenzoic acid in an aqueous solution of sodium hydroxide.

-

Reaction Conditions: Heat the mixture to 100-105 °C and maintain for several hours.

-

Work-up: Cool the reaction mixture and neutralize with a mineral acid (e.g., HCl) to precipitate 4-hydroxy-3-nitrobenzoic acid.

-

Isolation: Filter the solid, wash with water, and dry.

Step 2: Reduction of 4-hydroxy-3-nitrobenzoic acid

-

Reaction Setup: Dissolve the 4-hydroxy-3-nitrobenzoic acid from Step 1 in water and adjust the pH with an inorganic base.

-

Catalytic Hydrogenation: Add a palladium on carbon (Pd/C) catalyst and carry out the reduction under hydrogen pressure at elevated temperature (e.g., 95-100 °C).

-

Work-up and Isolation: After the reaction, cool the mixture, filter off the catalyst, and acidify the filtrate to precipitate 3-Amino-4-hydroxybenzoic acid hydrochloride.

-

Final Product: The hydrochloride salt can be neutralized with a base to obtain the free 3-Amino-4-hydroxybenzoic acid.

| Starting Material | Key Steps | Reagents | Yield | Purity | Reference |

| 4-chloro-3-nitrobenzoic acid | 1. Hydroxylation2. Catalytic Hydrogenation | 1. NaOH2. H₂, Pd/C | High | High | [6] |

Applications as a Building Block in Organic Synthesis

The unique arrangement of the functional groups in 3-Amino-4-hydroxybenzoic acid makes it a valuable precursor for a variety of complex organic molecules.

Synthesis of High-Performance Polymers: Polybenzoxazoles (PBOs)

A significant application of 3-Amino-4-hydroxybenzoic acid is in the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The ortho-aminophenol moiety of 3,4-AHBA is key to forming the benzoxazole (B165842) ring structure.

The general synthetic strategy involves the polycondensation of a diacid monomer derived from 3-Amino-4-hydroxybenzoic acid with aliphatic or aromatic diamines to form a poly(o-hydroxyamide) precursor, which is then thermally cyclized to the final polybenzoxazole.[7]

Experimental Protocol: Synthesis of a Polybenzoxazole Precursor [8]

-

Monomer Preparation: A diacid monomer is first synthesized from 3-Amino-4-hydroxybenzoic acid.

-

Polycondensation: The diacid monomer (1.0 eq) and a diamine (1.0 eq) are dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: A condensing agent, such as triphenyl phosphite, is added, and the reaction is stirred at room temperature and then heated to around 100 °C.

-

Precipitation and Isolation: The resulting viscous polymer solution is poured into a non-solvent like methanol (B129727) to precipitate the poly(o-hydroxyamide). The polymer is then collected by filtration, washed, and dried.

-

Thermal Cyclization: The precursor polymer is heated at high temperatures (300-400 °C) under an inert atmosphere to induce cyclization to the polybenzoxazole.

| Polymer Type | Monomers | Key Properties of PBO | Reference |

| Bio-based Polybenzoxazole | Diacid from 3,4-AHBA and aliphatic diamines | High thermal stability (T₁₀ > 400 °C), High glass transition temperature (Tg > 170 °C) | [7] |

Synthesis of Pharmaceutical Compounds: Orthocaine

3-Amino-4-hydroxybenzoic acid is a key precursor in the synthesis of its methyl ester, Orthocaine, which is a local anesthetic.[9] The synthesis involves the esterification of the carboxylic acid group.

Experimental Protocol: Synthesis of Orthocaine (Methyl 3-amino-4-hydroxybenzoate) [9]

-

Esterification: 3-Amino-4-hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Reaction Conditions: The reaction mixture is typically heated to reflux to drive the esterification to completion.

-

Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The crude product is then purified, often by recrystallization, to yield pure Orthocaine.

Synthesis of Azo Dyes

The amino group in 3-Amino-4-hydroxybenzoic acid can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The presence of the hydroxyl and carboxylic acid groups can influence the color and solubility of the resulting dyes.[6]

The general procedure involves the diazotization of 3-Amino-4-hydroxybenzoic acid with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by coupling with an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving 3-Amino-4-hydroxybenzoic acid.

Caption: Synthesis of 3-Amino-4-hydroxybenzoic Acid.

References

- 1. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 | FA33832 [biosynth.com]

- 4. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]

- 6. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid | springerprofessional.de [springerprofessional.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

The Discovery and Natural Occurrence of 3-Amino-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a naturally occurring aromatic amino acid that has garnered significant interest as a biosynthetic precursor to unique secondary metabolites and as a valuable building block for high-performance bioplastics. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of 3,4-AHBA, with a focus on its role in the metabolic pathways of Streptomyces griseus. Detailed experimental protocols for the isolation, identification, and quantification of this compound are presented, along with a summary of production yields in metabolically engineered microorganisms.

Discovery and Natural Occurrence

The discovery of 3-Amino-4-hydroxybenzoic acid as a natural product is intrinsically linked to the investigation of secondary metabolite biosynthesis in the soil bacterium Streptomyces griseus. While not initially isolated as a standalone bioactive compound, its existence was elucidated through the characterization of the biosynthetic pathway of grixazones, yellow pigments produced by S. griseus.

Natural Source: The primary and most well-documented natural source of 3-Amino-4-hydroxybenzoic acid is the actinomycete Streptomyces griseus.[1] It serves as a key metabolic intermediate in the biosynthesis of phenoxazinone-containing pigments called grixazones.[2][3] The production of these pigments, and consequently 3,4-AHBA, is regulated by a microbial hormone, A-factor, and is induced under conditions of phosphate (B84403) depletion.[2][3][4]

While extensive searches in plant and marine environments have not yet identified 3,4-AHBA, its discovery in Streptomyces suggests that other actinomycetes and soil-dwelling microorganisms may also harbor the biosynthetic machinery for its production.

Biosynthesis of 3-Amino-4-hydroxybenzoic Acid

The biosynthetic pathway of 3,4-AHBA in Streptomyces griseus is a notable deviation from the canonical shikimate pathway, which is typically responsible for the production of aromatic amino acids. Instead, 3,4-AHBA is synthesized from primary metabolites of glycolysis and the aspartate pathway.

The key enzymatic steps are catalyzed by two enzymes, GriH and GriI , encoded by the griH and griI genes within the grixazone biosynthetic gene cluster. The proposed biosynthetic pathway is as follows:

-

Aldol (B89426) Condensation: The pathway initiates with an aldol condensation reaction between L-aspartate-4-semialdehyde , derived from the aspartate metabolic pathway, and dihydroxyacetone phosphate (DHAP) , an intermediate of glycolysis.

-

Cyclization and Aromatization: Following the initial condensation, a series of cyclization and aromatization reactions occur, catalyzed by GriH and GriI, to form the aromatic ring of 3-Amino-4-hydroxybenzoic acid.

This unique biosynthetic route presents opportunities for the microbial production of 3,4-AHBA from simple carbon sources.

Signaling Pathway for 3,4-AHBA Production in Streptomyces griseus

The production of 3,4-AHBA as a precursor to grixazones is tightly regulated in Streptomyces griseus. The signaling cascade involves the A-factor, a microbial hormone that controls secondary metabolism and morphological differentiation in this bacterium.

Quantitative Data on 3-Amino-4-hydroxybenzoic Acid Production

| Microorganism | Genetic Modification | Substrate | Titer (g/L) | Reference |

| Corynebacterium glutamicum | Expressing griH and griI from S. griseus | Glucose | 5.6 | [5] |

| Streptomyces lividans | Expressing griH and griI from S. griseus | Glucose and Xylose | 2.70 | [6][7] |

Experimental Protocols

Isolation of 3-Amino-4-hydroxybenzoic Acid from Streptomyces griseus Culture

This protocol is adapted from the methodologies used for the isolation of grixazones, the downstream products of 3,4-AHBA.

Objective: To isolate 3-Amino-4-hydroxybenzoic acid from the culture supernatant of Streptomyces griseus.

Materials:

-

Streptomyces griseus strain

-

Minimal liquid medium with low phosphate concentration

-

Centrifuge and sterile centrifuge tubes

-

Ethyl acetate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvent system for column chromatography (e.g., chloroform (B151607):methanol gradient)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Cultivation: Inoculate Streptomyces griseus into a minimal liquid medium with a limiting concentration of phosphate (e.g., less than 2.5 mM KH2PO4) to induce secondary metabolite production.[4] Incubate the culture with shaking at an appropriate temperature (e.g., 28-30°C) for a period conducive to pigment production (typically several days).

-